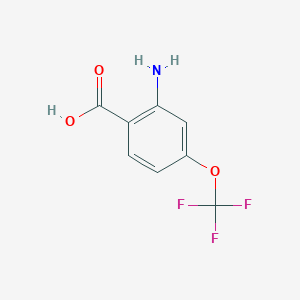

2-Amino-4-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality 2-Amino-4-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGYWJHVDZKDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid

Introduction and Significance

2-Amino-4-(trifluoromethoxy)benzoic acid (also known as 4-(trifluoromethoxy)anthranilic acid) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethoxy (-OCF₃) group, a lipophilic hydrogen bond acceptor, can substantially enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This makes the title compound a valuable starting material for the synthesis of a wide range of pharmacologically active molecules, including kinase inhibitors, receptor antagonists, and other complex heterocyclic systems.

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid, structured as a two-step process. The narrative emphasizes the causal relationships behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. The protocol is designed as a self-validating system, incorporating quality control checkpoints to ensure the integrity of the final product.

Overview of the Synthetic Strategy

The most reliable and scalable synthetic route to 2-Amino-4-(trifluoromethoxy)benzoic acid involves a two-stage process commencing from the commercially available 4-(trifluoromethoxy)benzoic acid.

-

Electrophilic Nitration: The first stage is the regioselective nitration of the starting material. The trifluoromethoxy group is an ortho-, para-directing deactivator. However, due to steric hindrance from the carboxylic acid group at position 1, the incoming electrophile (the nitronium ion, NO₂⁺) is directed predominantly to the C2 position.

-

Catalytic Hydrogenation: The second stage involves the reduction of the nitro group of the intermediate, 2-Nitro-4-(trifluoromethoxy)benzoic acid, to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile, typically yielding the desired product with high purity.

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid.

Stage 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)benzoic acid

This stage focuses on the regioselective nitration of 4-(trifluoromethoxy)benzoic acid. The use of a mixed acid system (nitric and sulfuric acid) is standard for generating the highly electrophilic nitronium ion required for the reaction.

Mechanistic Rationale

Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the powerful electrophile, the nitronium ion (NO₂⁺). The electron-withdrawing nature of both the carboxylic acid and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution, necessitating strong reaction conditions. However, the lone pairs on the oxygen of the -OCF₃ group direct the substitution to the ortho and para positions. Since the para position is blocked by the carboxylic acid, the nitration occurs at the ortho position (C2). Temperature control is critical to prevent over-nitration and the formation of side products.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-(trifluoromethoxy)benzoic acid | 330-12-1 | 206.12 | 10.3 g | 50.0 | 1.0 |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | ~920 | ~18.4 |

| Nitric Acid (70%) | 7697-37-2 | 63.01 | 4.0 mL | ~63.0 | ~1.26 |

| Ice | N/A | 18.02 | As needed | N/A | N/A |

| Deionized Water | 7732-18-5 | 18.02 | As needed | N/A | N/A |

Detailed Experimental Protocol

-

Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

-

Acid Charging: Carefully add concentrated sulfuric acid (50 mL) to the flask and cool the acid to 0-5 °C with stirring.

-

Substrate Addition: Slowly add 4-(trifluoromethoxy)benzoic acid (10.3 g, 50.0 mmol) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL) to 10 mL of chilled concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise via the dropping funnel to the solution of the benzoic acid over a period of 30-45 minutes. Critically maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Work-up and Isolation: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the resulting solid, 2-Nitro-4-(trifluoromethoxy)benzoic acid, under vacuum at 50 °C. The product is typically obtained as a pale yellow solid and is often of sufficient purity for the next step. If required, recrystallization from an ethanol/water mixture can be performed.

Stage 2: Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid

This stage involves the reduction of the nitro intermediate to the target amine via catalytic hydrogenation. This method is highly selective for the nitro group and generally does not affect the carboxylic acid or the trifluoromethoxy group under the prescribed conditions.

Mechanistic Rationale

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically palladium on an activated carbon support (Pd/C). The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction. The process involves the transfer of six electrons and protons, proceeding through nitroso and hydroxylamine intermediates to yield the final amine. The reaction is typically carried out in a solvent that can dissolve the starting material and is inert to the reaction conditions, such as methanol or ethanol.

Caption: Simplified mechanism of nitro group reduction via catalytic hydrogenation.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Nitro-4-(trifluoromethoxy)benzoic acid | 175277-68-6 | 251.11 | 10.0 g | 39.8 | From Stage 1 |

| Palladium on Carbon (10 wt. %, wet) | 7440-05-3 | 106.42 (Pd) | ~1.0 g | ~0.94 (Pd) | Catalyst, handle with care (pyrophoric when dry) |

| Methanol | 67-56-1 | 32.04 | 150 mL | N/A | Solvent |

| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50-60 psi | N/A | Reducing agent |

| Celite® (or other filter aid) | 61790-53-2 | N/A | As needed | N/A | For filtration |

Detailed Experimental Protocol

-

Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-Nitro-4-(trifluoromethoxy)benzoic acid (10.0 g, 39.8 mmol) and methanol (150 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (~1.0 g). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with appropriate care.

-

Hydrogenation: Seal the hydrogenation vessel. Purge the system several times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

-

Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

-

Work-up: Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the target compound, 2-Amino-4-(trifluoromethoxy)benzoic acid. It can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.

Characterization and Quality Control

Validation of the final product's identity and purity is essential. The following are expected analytical data for the synthesized compounds.

| Compound | CAS Number | Molecular Formula | Expected Appearance | Expected Melting Point (°C) |

| 2-Nitro-4-(trifluoromethoxy)benzoic acid | 175277-68-6 | C₈H₄F₃NO₅ | Pale yellow solid | 145-150 |

| 2-Amino-4-(trifluoromethoxy)benzoic acid | 175277-69-7 | C₈H₆F₃NO₃ | White to off-white solid | 168-172 |

Expected ¹H NMR Data (400 MHz, DMSO-d₆) for 2-Amino-4-(trifluoromethoxy)benzoic acid:

-

δ 7.75 (d, J=8.8 Hz, 1H): Aromatic proton at C6.

-

δ 6.85 (d, J=2.4 Hz, 1H): Aromatic proton at C3.

-

δ 6.65 (dd, J=8.8, 2.4 Hz, 1H): Aromatic proton at C5.

-

~6.5 (br s, 2H): Amine (-NH₂) protons.

-

~13.0 (br s, 1H): Carboxylic acid (-COOH) proton.

Safety and Handling

-

Nitration: The nitration reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It must be conducted in a well-ventilated fume hood with strict temperature control. Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. A quench bath (e.g., sodium bicarbonate solution) should be readily available.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. The hydrogenation apparatus must be properly rated for the intended pressure. Ensure the system is free of leaks and that all oxygen has been removed by purging with an inert gas before introducing hydrogen. The palladium catalyst should be handled while wet or under an inert atmosphere to prevent ignition upon contact with air.

References

- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.

- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853548B1.

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 330-12-1, 4-(Trifluoromethoxy)benzoic acid. Available at: [Link]

-

Goodman, A. Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Available at: [Link]

physicochemical properties of 2-Amino-4-(trifluoromethoxy)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)benzoic acid

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. 2-Amino-4-(trifluoromethoxy)benzoic acid is a substituted anthranilic acid derivative that stands out as a molecule of significant interest. Its value lies in the unique combination of a reactive amino-benzoic acid scaffold with the electronically and sterically distinct trifluoromethoxy (-OCF3) group. The -OCF3 moiety is renowned for its ability to enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by modulating lipophilicity and electronic character[1][2].

This technical guide offers an in-depth exploration of the . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It provides context, explains the structural basis for the molecule's properties, and presents detailed, field-proven protocols for their experimental determination. The insights herein are intended to empower researchers to fully leverage this versatile building block in their synthetic and developmental endeavors.

Molecular Identity and Structure

Accurate identification is the foundation of all scientific investigation. 2-Amino-4-(trifluoromethoxy)benzoic acid is defined by a unique set of identifiers and a specific arrangement of functional groups that dictate its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-4-(trifluoromethoxy)benzoic acid | N/A |

| CAS Number | 1259323-62-0 | [3] |

| Molecular Formula | C₈H₆F₃NO₃ | [3] |

| Molecular Weight | 221.13 g/mol | [3] |

| MDL Number | MFCD15526983 | [3] |

The molecule's architecture features an aniline ring substituted with a carboxylic acid and a trifluoromethoxy group. The ortho-relationship of the amine and carboxylic acid defines it as an anthranilic acid derivative, a scaffold present in numerous bioactive compounds[4]. The trifluoromethoxy group at the C4 position exerts a powerful influence on the molecule's electronic and physical nature.

Caption: Relationship between molecular structure and key properties.

Spectroscopic Profile (Expected)

Spectroscopic analysis is essential for structure confirmation and purity assessment. Below are the expected spectral characteristics for 2-Amino-4-(trifluoromethoxy)benzoic acid based on its functional groups and data from analogous structures.[5][6][7]

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ should reveal distinct signals. The aromatic region would likely show three protons in a complex splitting pattern (ABC system). A broad singlet for the two -NH₂ protons and a very broad singlet for the acidic -COOH proton would be expected, with chemical shifts that are concentration and solvent-dependent.

-

¹³C NMR: Eight distinct carbon signals are anticipated. Key signals would include the carbonyl carbon (~165-170 ppm), the carbon attached to the -OCF₃ group (a quartet due to C-F coupling, ~121 ppm), and the remaining aromatic carbons.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. This is a highly sensitive and unambiguous signal for confirming the presence of this moiety.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the functional groups:

-

O-H stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹

-

N-H stretch (Amine): Two sharp peaks around 3300-3500 cm⁻¹

-

C=O stretch (Carbonyl): Strong, sharp peak around 1680-1710 cm⁻¹

-

C-F stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z 221. Key fragmentation patterns would likely involve the loss of -OH (m/z 204) and -COOH (m/z 176).

Experimental Determination of Key Properties

To ensure scientific rigor, direct experimental measurement of physicochemical properties is paramount. The following protocols are self-validating and represent industry-standard methodologies.

Protocol 4.1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method provides a precise measure of the acidity of the carboxylic acid functional group. The choice of potentiometric titration is based on its reliability and direct measurement of proton dissociation.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

System Preparation: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25 °C).

-

Analyte Preparation: Accurately weigh approximately 10-20 mg of 2-Amino-4-(trifluoromethoxy)benzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol (up to 50% v/v) can be used, but the resulting "apparent pKa" (pKa*) must be noted.

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each increment of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the first derivative of the curve. The pKa is the pH value at the half-equivalence point.

Protocol 4.2: Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of aromatic compounds and for their quantification in various matrices.[8] The aromatic nature of the target molecule makes it an ideal candidate for UV detection.

Methodology:

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

-

Mobile Phase Preparation: Prepare a two-solvent mobile phase.

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The C18 column separates compounds based on hydrophobicity. The acidic mobile phase ensures the carboxylic acid and amino groups are in a consistent protonation state, leading to sharp, reproducible peaks.

-

-

Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution.

-

Sample Preparation: Dissolve the test sample in the same diluent as the standards to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: ~254 nm or a wavelength of maximum absorbance determined by a UV scan.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Validation and Analysis: Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The purity of the test sample is determined by the percentage of the main peak area relative to the total peak area. The concentration is calculated from the calibration curve.

Applications and Significance

The unique properties of 2-Amino-4-(trifluoromethoxy)benzoic acid make it a highly valuable intermediate in several research areas:

-

Drug Discovery: As a fragment or building block, it can be incorporated into larger molecules to enhance their pharmacokinetic profile. The trifluoromethoxy group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity to improve cell membrane penetration.[1][2] The anthranilic acid core is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Agrochemicals: Similar to pharmaceuticals, the -OCF₃ group can enhance the efficacy and environmental persistence of herbicides and pesticides.[9]

-

Materials Science: Fluorinated aromatic carboxylic acids are used in the synthesis of specialized polymers and liquid crystals, where the fluorine content can impart desirable properties such as thermal stability and unique optical characteristics.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[10]

Conclusion

2-Amino-4-(trifluoromethoxy)benzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation. Its distinct physicochemical properties, driven by the strategic placement of the amino, carboxylic acid, and trifluoromethoxy groups, offer a compelling advantage for the design of novel pharmaceuticals and advanced materials. While some experimental data remains to be publicly documented, this guide provides a robust framework based on sound scientific principles and established analytical methods for its characterization and application. By understanding and experimentally verifying its properties using the protocols described, researchers can confidently and effectively integrate this potent building block into their discovery workflows.

References

- [No Source Provided]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351010, 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 302932, 2,3,4-Trifluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

- Salmaso, V., & Schote, A. B. (2018).

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid.

- [No Source Provided]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-aMino-4-(trifluoroMethoxy)benzoic acid | 1259323-62-0 [chemicalbook.com]

- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]

- 6. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzoic acid

CAS Number: 1259323-62-0

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)benzoic acid, a fluorinated building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound, CAS 1259323-62-0, is not extensively available in public literature, this guide synthesizes foundational knowledge and draws upon established principles and data from structurally analogous compounds to provide a robust framework for its study and application. We will delve into its physicochemical properties, plausible synthetic routes, potential applications as a key intermediate in pharmaceutical development, state-of-the-art analytical characterization techniques, and essential safety and handling protocols. The strategic incorporation of the trifluoromethoxy group is known to significantly influence a molecule's metabolic stability and lipophilicity, making this compound a valuable scaffold in the design of novel therapeutics.[1] This guide aims to equip researchers with the necessary technical insights and field-proven methodologies to effectively utilize 2-Amino-4-(trifluoromethoxy)benzoic acid in their research and development endeavors.

Introduction and Significance

2-Amino-4-(trifluoromethoxy)benzoic acid belongs to the class of fluorinated benzoic acid derivatives, which are pivotal in modern medicinal chemistry. The introduction of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties.[2] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group offers a unique electronic profile, acting as a lipophilic hydrogen bond acceptor, which can fine-tune a drug candidate's interaction with biological targets.

The anthranilic acid core (2-aminobenzoic acid) is a well-established pharmacophore found in a variety of therapeutic agents, notably as a key structural component of some non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the trifluoromethoxy group at the 4-position is anticipated to enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and modulate the acidity of the carboxylic acid group. These modifications can lead to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life, which are critical for developing effective and safe pharmaceuticals.[1]

This guide provides a detailed exploration of 2-Amino-4-(trifluoromethoxy)benzoic acid, offering both established data and expert-driven insights into its synthesis, characterization, and application.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its effective use in synthesis and formulation. While comprehensive experimental data for 2-Amino-4-(trifluoromethoxy)benzoic acid is limited, the following table summarizes its known identifiers and key properties.

| Property | Value | Source(s) |

| CAS Number | 1259323-62-0 | [3][4] |

| Molecular Formula | C8H6F3NO3 | [3][4] |

| Molecular Weight | 221.13 g/mol | [3][4] |

| MDL Number | MFCD15526983 | [4] |

| Purity | Typically ≥98% (by HPLC) | [4] |

| Appearance | Expected to be a solid | |

| Storage | Store in a dry, sealed place at room temperature. | [4] |

Note: Properties such as melting point, boiling point, and solubility in various solvents have not been definitively published for this specific compound. Researchers should perform experimental determinations for these critical parameters.

Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid

Proposed Synthetic Workflow

The following diagram illustrates a logical, multi-step synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid from a commercially available starting material.

Caption: Proposed synthetic workflow for 2-Amino-4-(trifluoromethoxy)benzoic acid.

Experimental Protocol (Representative)

The following protocol is a representative example based on analogous chemical transformations. It is crucial that this procedure is optimized and validated in a laboratory setting.

Step 1: Nitration of 1-Chloro-4-(trifluoromethoxy)benzene

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

-

Slowly add 1-chloro-4-(trifluoromethoxy)benzene.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-(trifluoromethoxy)nitrobenzene.

Step 2: Cyanation of 2-Chloro-5-(trifluoromethoxy)nitrobenzene

-

Combine the crude product from Step 1 with copper(I) cyanide in a high-boiling point aprotic solvent (e.g., DMF or NMP).

-

Heat the mixture to a high temperature (e.g., 150-180°C) and stir for several hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield crude 4-(trifluoromethoxy)-2-nitrobenzonitrile.

Step 3: Hydrolysis of 4-(Trifluoromethoxy)-2-nitrobenzonitrile

-

To a mixture of concentrated sulfuric acid and water, add the crude nitrile from Step 2.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain crude 4-(trifluoromethoxy)-2-nitrobenzoic acid.

Step 4: Reduction of 4-(Trifluoromethoxy)-2-nitrobenzoic acid

-

Dissolve the crude nitrobenzoic acid from Step 3 in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.[5]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethoxy)benzoic acid.

-

The final product can be further purified by recrystallization from a suitable solvent system.

Applications in Drug Development and Medicinal Chemistry

2-Amino-4-(trifluoromethoxy)benzoic acid is a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its structural features allow for diverse chemical modifications.

-

Amine Group: Can be acylated, alkylated, or used in the formation of heterocyclic rings (e.g., quinazolinones).

-

Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, enabling coupling with a wide range of molecules.

-

Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

The trifluoromethoxy group, in particular, makes this compound an attractive starting material for developing drugs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its ability to enhance metabolic stability and membrane permeability is a key advantage in modern drug design.

Conceptual Workflow: Synthesis of a Bioactive Scaffold

The following diagram illustrates how 2-Amino-4-(trifluoromethoxy)benzoic acid can be used as a key intermediate in the synthesis of a hypothetical quinazolinone-based drug scaffold, a common motif in kinase inhibitors.

Caption: Conceptual workflow for the use of 2-Amino-4-(trifluoromethoxy)benzoic acid in pharmaceutical synthesis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of 2-Amino-4-(trifluoromethoxy)benzoic acid. A combination of chromatographic and spectroscopic techniques should be employed.

Summary of Analytical Techniques

| Technique | Purpose | Expected Observations/Parameters |

| HPLC | Purity assessment and quantification. | Reversed-phase C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile. UV detection at a wavelength determined by a UV scan of the analyte. |

| LC-MS | Molecular weight confirmation and impurity identification. | Provides the mass-to-charge ratio (m/z) corresponding to the molecular ion of the compound. |

| ¹H NMR | Structural elucidation. | Expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The solvent of choice (e.g., DMSO-d6) will affect the chemical shifts. |

| ¹³C NMR | Structural confirmation. | Expected to show 8 distinct signals corresponding to the carbon atoms in the molecule. |

| FTIR | Functional group identification. | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), and C-F (trifluoromethoxy) bonds. |

Representative Analytical Protocols

The following are generalized protocols that should be adapted and validated for the specific compound and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6). Add Tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Amino-4-(trifluoromethoxy)benzoic acid. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely public, data from structurally similar compounds (e.g., other aminobenzoic acid derivatives) suggest the following hazards and handling recommendations.[6] A downloadable MSDS may be available from some suppliers.[3]

Hazard Identification (Inferred)

-

Signal Word: Warning

-

Hazard Statements:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

-

Pictogram: GHS07 (Exclamation Mark)

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

First Aid Measures (General)

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

References

- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

-

2-Amino-6-(trifluoromethoxy)benzoic acid. MySkinRecipes. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-amino-4-(trifluoromethoxy)- | CymitQuimica [cymitquimica.com]

- 4. CAS 1259323-62-0 | 2-Amino-4-(trifluoromethoxy)benzoic acid - Synblock [synblock.com]

- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Characterization of 2-Amino-4-(trifluoromethoxy)benzoic acid: A Technical Guide

Introduction

2-Amino-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique electronic properties and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4-(trifluoromethoxy)benzoic acid, along with detailed protocols for data acquisition. The presented spectral data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Amino-4-(trifluoromethoxy)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the protons in the molecule.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-6 |

| ~6.8-7.0 | d | 1H | H-5 |

| ~6.7-6.9 | s | 1H | H-3 |

| ~5.0-6.0 (broad) | s | 2H | -NH₂ |

| ~10.0-12.0 (broad) | s | 1H | -COOH |

Interpretation and Rationale:

-

The aromatic protons (H-3, H-5, and H-6) will appear in the downfield region (δ 6.5-8.5 ppm). The proton at the 6-position is expected to be the most deshielded due to the anisotropic effect of the adjacent carboxylic acid group.

-

The amino protons (-NH₂) and the carboxylic acid proton (-COOH) are expected to be broad singlets and their chemical shifts can vary significantly with concentration, solvent, and temperature due to hydrogen bonding and exchange with residual water in the solvent. A D₂O exchange experiment can confirm these assignments, as the signals for these exchangeable protons will disappear.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |

| ~168-172 | s | -COOH |

| ~150-155 | q, ¹JCF ≈ 255 Hz | -OCF₃ |

| ~148-152 | s | C-2 |

| ~132-135 | q, ²JCCF ≈ 4-5 Hz | C-4 |

| ~120-125 | s | C-6 |

| ~115-120 | s | C-5 |

| ~110-115 | s | C-1 |

| ~105-110 | s | C-3 |

Interpretation and Rationale:

-

The carboxylic acid carbon will be the most downfield signal.

-

The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz.[1]

-

The carbon directly attached to the -OCF₃ group (C-4) will also show a smaller quartet splitting due to two-bond coupling (²JCCF).[2]

-

The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups.

Experimental Protocol for ¹³C NMR

Caption: Workflow for acquiring a ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing functional group.

Expected ¹⁹F NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | s | -OCF₃ |

Interpretation and Rationale:

-

The trifluoromethoxy group is expected to show a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting.

-

The chemical shift is highly dependent on the electronic environment. The electron-donating amino group and the electron-withdrawing carboxylic acid group on the benzene ring will influence the exact chemical shift. The typical range for an aromatic trifluoromethoxy group is around -58 to -60 ppm relative to CFCl₃.[3]

Experimental Protocol for ¹⁹F NMR

Caption: Workflow for acquiring a ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 3300-2500 | Strong, Very Broad | O-H stretching (carboxylic acid) |

| ~1700-1670 | Strong | C=O stretching (carboxylic acid) |

| ~1620-1600 | Medium | N-H bending |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250-1150 | Strong | C-F stretching (asymmetric and symmetric of -OCF₃) |

| ~1100-1000 | Strong | C-O stretching (-OCF₃) |

Interpretation and Rationale:

-

The N-H stretches of the primary amine will appear as two bands in the 3400-3200 cm⁻¹ region.

-

The O-H stretch of the carboxylic acid will be a very broad band from 3300-2500 cm⁻¹ due to hydrogen bonding.

-

The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1670 cm⁻¹.

-

The C-F stretching vibrations of the trifluoromethoxy group are expected to be very strong and will appear in the 1250-1150 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected MS Data (Predicted)

| m/z | Interpretation |

| 221.04 | [M]⁺ (Molecular Ion) for C₈H₆F₃NO₃ |

| 204.04 | [M-OH]⁺ |

| 176.04 | [M-COOH]⁺ |

| 156.03 | [M-COOH-HF]⁺ |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (221.13 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).

-

The trifluoromethoxy group is relatively stable, but fragmentation involving the loss of HF or the entire -OCF₃ group may also be observed.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for acquiring a mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the comprehensive characterization of 2-Amino-4-(trifluoromethoxy)benzoic acid. While the data presented in this guide are based on predictions from structurally similar compounds, the detailed experimental protocols provide a robust framework for researchers to acquire and interpret the actual spectroscopic data for this important molecule. This will enable its unambiguous identification, facilitate quality control, and support its application in various scientific endeavors.

References

- A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers - Benchchem. (n.d.).

- Supporting Information. (n.d.).

- UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. (n.d.).

-

Paul, W. L. (1973). UV spectrophotometric analysis of aminobenzoic acid tablets. Journal of Pharmaceutical Sciences, 62(4), 660–662. Retrieved from [Link]

-

Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (2021). Research Journal of Pharmacy and Technology, 14(10), 5313-5318. Retrieved from [Link]

-

Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. (n.d.). Taylor & Francis. Retrieved from [Link]

- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem. (n.d.).

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). Retrieved from [Link]

-

Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (n.d.). National Institutes of Health. Retrieved from [Link]

- Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid - Benchchem. (n.d.).

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025). ResearchGate. Retrieved from [Link]

-

4-Amino-2-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025). Retrieved from [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Method for producing 2-amino-4-fluorobenzoic acid. (n.d.). Google Patents.

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved from [Link]

-

2-Amino-3,4,5,6-tetrafluorobenzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Benzoic acid, 2-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR Spectrum of 2-amino benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved from [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). National Institutes of Health. Retrieved from [Link]

-

Amino acid sequence assignment from single molecule peptide sequencing data using a two-stage classifier. (2023). bioRxiv. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Amino-4-(trifluoromethoxy)benzoic Acid

Foreword for the Researcher

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with critical physicochemical data. Among these, solubility stands as a cornerstone property, profoundly influencing bioavailability, formulation feasibility, and the reliability of in vitro screening results. This guide is dedicated to 2-Amino-4-(trifluoromethoxy)benzoic acid, a compound of interest whose fluorinated structure presents unique opportunities and challenges.

Publicly available, quantitative solubility data for this specific molecule is sparse. Therefore, this document deviates from a simple data repository. Instead, it serves as a comprehensive technical guide, empowering researchers, scientists, and drug development professionals with the foundational knowledge and field-proven methodologies required to determine, understand, and leverage the organic solvent solubility of this compound. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our discussion in authoritative principles of physical chemistry and pharmaceutical science.

The Molecular Profile: Understanding 2-Amino-4-(trifluoromethoxy)benzoic Acid

To predict and interpret the solubility of 2-Amino-4-(trifluoromethoxy)benzoic acid, we must first dissect its molecular architecture. The structure is an amalgamation of three key functional groups, each contributing distinct physicochemical characteristics:

-

An Aromatic Carboxylic Acid (-COOH): This group is acidic and capable of donating a proton. It is a primary site for hydrogen bonding, suggesting favorable interactions with polar and protic solvents.

-

An Aromatic Amine (-NH2): This group is basic and can act as a hydrogen bond donor. Its presence introduces a degree of polarity and potential for acid-base interactions.

-

A Trifluoromethoxy Group (-OCF3): This substituent is highly lipophilic and electron-withdrawing. The trifluoromethoxy group significantly increases the molecule's lipophilicity compared to a methoxy group, which can enhance solubility in less polar organic solvents.[1] It also influences the electronic properties of the entire aromatic system.

The interplay of these groups—an acidic site, a basic site, and a bulky, lipophilic region—results in an amphiphilic molecule with complex solubility behavior that will be highly dependent on the nature of the solvent.

Physicochemical Properties of Structural Analogs

| Property | 2-Amino-4-(trifluoromethyl)benzoic acid | 4-(Trifluoromethoxy)benzoic acid | 4-(Trifluoromethyl)benzoic acid |

| CAS Number | 402-13-1[2] | 330-12-1 | 455-24-3[3] |

| Molecular Weight | 205.13 g/mol [4] | 206.12 g/mol | 190.12 g/mol [3] |

| Melting Point | 175 °C[1] | 150-154 °C | 219-220 °C[3] |

| Calculated LogP | Not Available | 2.283[5] | Not Available |

| pKa (estimated) | Not Available | ~3.85[6] | ~3.69[3] |

This table presents data from various sources to provide a comparative context for the target molecule.

The data from these analogs suggest that our target compound will be a solid at room temperature with moderate acidity. The presence of the trifluoromethoxy group is known to enhance lipophilicity, suggesting that solubility in various organic solvents is a critical parameter to determine experimentally.[7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4-trifluoromethylbenzoic acid | 402-13-1 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemeo.com [chemeo.com]

- 6. 4-(Trifluoromethoxy)benzoic acid | 330-12-1 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-4-(trifluoromethoxy)benzoic acid

Introduction: Compound Profile and Significance

2-Amino-4-(trifluoromethoxy)benzoic acid (CAS No. 1259323-62-0) is a fluorinated aromatic compound of significant interest to the scientific community.[1][2] As a substituted benzoic acid, it serves as a versatile building block and key intermediate in the synthesis of complex molecules. The presence of the trifluoromethoxy (-OCF₃) group, in particular, can enhance crucial properties such as lipophilicity and metabolic stability in target molecules, making this compound valuable in the fields of pharmaceutical drug discovery and agrochemical development.[3]

Given its reactive nature and the specific hazards associated with fluorinated compounds, a thorough understanding and strict adherence to safety and handling protocols are paramount for professionals working with this substance. This guide provides an in-depth framework for the safe management of 2-Amino-4-(trifluoromethoxy)benzoic acid in a laboratory setting, grounded in established safety data and best practices. It is designed to empower researchers, chemists, and drug development professionals to mitigate risks, ensure personnel safety, and maintain experimental integrity.

Section 1: Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of its safe use. 2-Amino-4-(trifluoromethoxy)benzoic acid and its close structural isomers are classified under the Globally Harmonized System (GHS) as hazardous substances. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

The consensus GHS classification, based on data from structurally similar compounds, is summarized below.[4][5]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Precautionary Statements (P-Statements)

Adherence to the following precautionary statements is mandatory for mitigating the identified risks:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

-

-

Storage:

-

Disposal:

Section 2: Physicochemical and Toxicological Properties

A summary of the key properties of 2-Amino-4-(trifluoromethoxy)benzoic acid is provided below. This data is essential for designing experiments and understanding the compound's behavior.

| Property | Value | Reference(s) |

| CAS Number | 1259323-62-0 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₃ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Appearance | Solid; White to amber powder or crystalline | [3][4] |

| Melting Point | 175 °C | [3] |

| Storage Temperature | Varies by supplier; Room Temperature or Refrigerated (2-8 °C). Always consult the supplier-specific Safety Data Sheet (SDS). | [1][3][6][8] |

| Acute Toxicity | Oral, Dermal, and Inhalation data not fully available. Assumed to be harmful. Handle with caution. | [9] |

| Environmental Hazards | No specific data available, but release into the environment should be avoided. | [4][9] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Effective exposure control is achieved through a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). The "Hierarchy of Controls" principle dictates that engineering solutions are the primary defense, supplemented by PPE.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of 2-Amino-4-(trifluoromethoxy)benzoic acid powder must be conducted inside a certified chemical fume hood.[10] This is the most critical engineering control as it contains dusts and potential vapors at the source, preventing inhalation by the operator.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[11]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound. The following PPE is mandatory when handling 2-Amino-4-(trifluoromethoxy)benzoic acid:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[12] Given the serious eye irritation hazard, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[8]

-

Hand Protection: Chemical-resistant gloves must be worn.[12] Nitrile gloves (minimum 6-8 mil thickness) are a common and effective choice for incidental contact. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[13] Dispose of contaminated gloves immediately.

-

Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required to protect the skin from accidental contact.[14]

-

Respiratory Protection: When engineering controls (i.e., a fume hood) are not available or may be insufficient, a NIOSH-approved respirator is necessary. For solid particulates, a filtering facepiece respirator (e.g., N95) or a half-mask respirator with P100 cartridges should be used.[12][15]

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Section 4: Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to prevent exposure and maintain chemical integrity.

Step-by-Step Handling Procedure

-

Pre-Task Safety Check: Before handling, review this guide and the supplier-specific SDS. Ensure the fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station, safety shower, and spill kit.

-

Don PPE: Put on all required PPE as described in Section 3.

-

Weighing and Transfer:

-

Perform all manipulations of the solid compound within a chemical fume hood.

-

Use a disposable weigh boat or a tared, sealed container to weigh the powder. This minimizes contamination of the balance.

-

Handle the container with care to avoid generating dust. Do not shake or tap the container unnecessarily.

-

If transferring to a reaction vessel, use a powder funnel and add the solid slowly.

-

-

Post-Handling Decontamination:

-

Carefully clean any residual powder from the spatula and work surface using a damp paper towel.

-

Dispose of all contaminated disposable materials (weigh boats, paper towels, gloves) in a designated, sealed hazardous waste container.[16]

-

-

Hygiene: Immediately after completing the task and removing PPE, wash hands and forearms thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory area.[10]

Storage and Incompatibility

-

Storage Conditions: Store 2-Amino-4-(trifluoromethoxy)benzoic acid in its original, tightly sealed container.[4][6] The storage area should be cool, dry, and well-ventilated.[12] Always follow the specific storage temperature recommendations from the supplier, as requirements may vary.[1][6]

-

Incompatible Materials: Keep away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[8]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce its severity. All personnel must be familiar with these procedures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation develops or persists, seek medical attention.[7]

-

Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[7] Seek immediate medical attention.

Spill Response

The procedure below is for small, manageable spills (typically <100g) of solid material. For large spills, spills outside of a containment area, or any spill you are not comfortable cleaning, evacuate the area, alert others, and contact your institution's emergency response team.[17]

Caption: Step-by-step workflow for responding to a small chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[18]

-

Specific Hazards: Thermal decomposition can release hazardous and irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4]

-

Firefighter Protection: In the event of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to toxic decomposition products.[4]

Section 6: Waste Disposal

All waste materials contaminated with 2-Amino-4-(trifluoromethoxy)benzoic acid, including the chemical itself, empty containers, and cleanup debris, are considered hazardous waste.[4]

-

Collection: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

-

Disposal: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in regular trash.

Section 7: References

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem Compound Summary for CID 9966. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Fluorine Gas. Retrieved from [Link]

-

Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Angene Chemical. (2024, November 1). Safety Data Sheet: Methyl 3-amino-4-(trifluoromethoxy)benzoate. Retrieved from [Link]

-

The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

-

The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

- 1. m.chemicalbook.com [m.chemicalbook.com]

- 2. 2-aMino-4-(trifluoroMethoxy)benzoic acid | 1259323-62-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. fishersci.es [fishersci.es]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. carlroth.com [carlroth.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. afgsci.com [afgsci.com]

- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ehs.utk.edu [ehs.utk.edu]

- 17. acs.org [acs.org]

- 18. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Commercial Availability of 2-Amino-4-(trifluoromethoxy)benzoic acid

Introduction: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest for its ability to enhance metabolic stability, improve lipophilicity, and alter electronic characteristics, thereby influencing a molecule's interaction with biological targets.[3] This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethoxy)benzoic acid, a valuable fluorinated building block for researchers, chemists, and drug development professionals. We will delve into its commercial availability, quality control protocols, and strategic applications, providing a framework for its effective procurement and utilization in the laboratory.

Chapter 1: Physicochemical Profile and Identification

2-Amino-4-(trifluoromethoxy)benzoic acid belongs to the class of substituted anthranilic acids. Its unique structure, featuring an amine, a carboxylic acid, and a trifluoromethoxy group, makes it a versatile intermediate for chemical synthesis.

Key Identifiers and Properties

Precise identification is critical for procurement and regulatory compliance. The primary identifiers for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Amino-4-(trifluoromethoxy)benzoic acid | ChemicalBook[4] |

| CAS Number | 1259323-62-0 | ChemicalBook[4] |

| Molecular Formula | C₈H₆F₃NO₃ | ChemicalBook[4] |

| Molecular Weight | 221.13 g/mol | ChemicalBook[4] |

| MDL Number | MFCD15526983 | ChemicalBook[4] |

While experimental data for this specific isomer is not widely published, the properties of related fluorinated benzoic acids suggest it is likely a solid at room temperature, appearing as a white to off-white powder.[5]

Chapter 2: Commercial Availability and Sourcing

2-Amino-4-(trifluoromethoxy)benzoic acid is available from a select number of specialized chemical suppliers, typically catering to research and development quantities. While large-scale commercial production may be limited, custom synthesis options are often available for bulk requirements.

Representative Suppliers

The following suppliers have been identified as listing 2-Amino-4-(trifluoromethoxy)benzoic acid. This list is not exhaustive, and availability may vary.

| Supplier | Noted Availability |

| Struchem Co., Ltd. | Listed as a supplier[4] |

| Cochemical Ltd. | Listed as a supplier[4] |

| Shenyang Maud Pharmaceutical Technology Co., Ltd. | Listed as a supplier[4] |

| Beijing Stronger Science Co., Ltd. | Listed as a supplier[4] |

Sourcing Strategy: When procuring this reagent, it is imperative to engage with suppliers who can provide comprehensive documentation, including a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). For drug development applications, inquiring about the supplier's quality management system and capability for lot-to-lot consistency is a critical step.

Chapter 3: Quality Control and Purity Analysis for Procurement

The purity of a starting material is paramount to the success and reproducibility of a synthetic campaign. Upon receipt of 2-Amino-4-(trifluoromethoxy)benzoic acid, independent verification of its identity and purity is a self-validating step that ensures experimental integrity.

Incoming Material QC Workflow

A robust quality control workflow is essential. The following diagram outlines a standard procedure for the validation of incoming chemical reagents.

Caption: A standardized workflow for verifying the quality of incoming chemical reagents.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic compounds like this one. The following protocol provides a general methodology that can be adapted as a starting point.

Objective: To determine the purity of 2-Amino-4-(trifluoromethoxy)benzoic acid by reverse-phase HPLC with UV detection.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This yields a stock solution of ~0.5 mg/mL.

-

Further dilute this stock solution 1:10 with the same solvent mixture for a working concentration of ~50 µg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 10% B

-

19-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Trustworthiness: This protocol establishes a self-validating system. The use of a standardized C18 column and a common acidic mobile phase provides a robust method for separating the analyte from potential impurities. The gradient elution ensures that both polar and non-polar contaminants are effectively resolved and detected.

Chapter 4: Applications in Research and Drug Development

The value of 2-Amino-4-(trifluoromethoxy)benzoic acid lies in its utility as a versatile building block. The trifluoromethoxy group is often employed to enhance metabolic stability and bioavailability of drug candidates.[1][3][5] Its anthranilic acid core is a well-established scaffold in medicinal chemistry, recognized as a crucial substructure in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1]

Role as a Synthetic Intermediate

This compound serves as a starting material for constructing more complex molecular architectures. The amino and carboxylic acid groups provide orthogonal handles for a variety of chemical transformations, such as amide bond formation, cyclization reactions, and cross-coupling reactions.

Caption: A schematic illustrating the use of the title compound as a key building block.

This pathway highlights how the molecule can be elaborated into complex heterocyclic systems, which are prevalent in many classes of pharmaceuticals. The trifluoromethoxy group is carried through the synthesis, imparting its beneficial properties to the final drug candidate.

Chapter 5: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. Based on data from structurally similar compounds, the following guidelines should be observed.

-

Safety: The compound should be handled in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Similar compounds are classified as irritants to the skin, eyes, and respiratory system.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Storage at room temperature is generally acceptable.[5] Protect from moisture and light to prevent degradation.

References

- Significance and Research Context of Fluorinated Benzoic Acid Derivatives. (n.d.). Benchchem.

- 2-Amino-4-(trifluoromethyl)benzoic acid. (n.d.). Chem-Impex.

- 2-Amino-4-(trifluoromethyl)benzoic acid. (n.d.). GlobalChemMall.

- 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- 2-Amino-4-trifluoromethylbenzoic acid. (n.d.). Sigma-Aldrich.

- 2-Amino-3-(trifluoromethoxy)benzoic acid. (n.d.). Apollo Scientific.

- An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluorobenzoic Acid. (n.d.). Benchchem.

- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.). Benchchem.

- 4-Amino-2-(trifluoromethyl)benzoic acid. (n.d.). Sigma-Aldrich.

- 2-Amino-4-fluorobenzoic acid. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD.

- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.

- 2-Amino-5-(trifluoromethyl)benzoic acid. (n.d.). Sigma-Aldrich.

- 2-aMino-4-(trifluoroMethoxy)benzoic acid. (n.d.). ChemicalBook.

- 4-AMino-2-(trifluoroMethyl)benzoic acid, 97+%. (n.d.). Echemi.

- Applications of fluorine-containing amino acids for drug design. (2020). PubMed.

- Method for producing 2-amino-4-fluorobenzoic acid. (n.d.). Google Patents.

- The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Amino-4-methoxybenzoic acid. (n.d.). PubChem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-aMino-4-(trifluoroMethoxy)benzoic acid | 1259323-62-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-4-trifluoromethylbenzoic acid | 402-13-1 [sigmaaldrich.com]

Methodological & Application

An In-Depth Technical Guide to the Application of 2-Amino-4-(trifluoromethoxy)benzoic Acid in Modern Medicinal Chemistry